molecular formula C23H18N2O4 B2922121 Pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-06-4

Pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2922121
CAS No.: 1031961-06-4
M. Wt: 386.407
InChI Key: LTMJVHJYUASYDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a methoxyphenyl group, and an isoquinoline group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions . For instance, alkylaminophenol compounds, which share some similarities with your compound, can be synthesized by the Petasis reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FTIR, UV, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the isoquinoline group might participate in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthetic Applications

  • Pyridine derivatives, including structures similar to the compound , have been synthesized for their potential insecticidal activities against various pests. These compounds have shown significant effectiveness, with some derivatives outperforming conventional insecticides like acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
  • Research on cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds has paved the way for new synthetic pathways to create complex molecular structures, highlighting the utility of pyridine derivatives in facilitating innovative chemical transformations (Kang, Richers, Sawicki, & Seidel, 2015).
  • Palladium-catalyzed cyclization and carbonylation reactions have been employed for the synthesis of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones, demonstrating the compound's role in the development of new pharmaceutical intermediates (Ardizzoia, Beccalli, Borsini, Brenna, Broggini, & Rigamonti, 2008).

Medicinal Chemistry Applications

  • In medicinal chemistry, similar pyridine derivatives have been synthesized and evaluated for their potential therapeutic effects, such as anti-inflammatory and analgesic activities. These studies underscore the compound's significance in the discovery and development of new drugs (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).
  • The structural modification and analysis of pyridine-based compounds have led to advancements in understanding their pharmacokinetics and pharmacodynamics, offering insights into designing more effective and safer medications.

Materials Science Applications

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be tested for biological activity to see if it has potential as a pharmaceutical .

Properties

IUPAC Name

pyridin-2-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-11-9-17(10-12-18)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)29-15-16-6-4-5-13-24-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMJVHJYUASYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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